molecular formula C9H17NO5 B12652811 methyl 7-hydroxy-6-nitrooctanoate CAS No. 138668-08-3

methyl 7-hydroxy-6-nitrooctanoate

Katalognummer: B12652811
CAS-Nummer: 138668-08-3
Molekulargewicht: 219.23 g/mol
InChI-Schlüssel: LDLIOHSXMDCWJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-hydroxy-6-nitrooctanoate is a chemical compound with the molecular formula C9H17NO5 It is an ester derivative of octanoic acid, featuring both a hydroxyl group and a nitro group on its carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-hydroxy-6-nitrooctanoate typically involves the esterification of 7-hydroxy-6-nitrooctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

7-hydroxy-6-nitrooctanoic acid+methanolacid catalystmethyl 7-hydroxy-6-nitrooctanoate+water\text{7-hydroxy-6-nitrooctanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 7-hydroxy-6-nitrooctanoic acid+methanolacid catalyst​methyl 7-hydroxy-6-nitrooctanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the desired ester.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-hydroxy-6-nitrooctanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in an aqueous medium for hydrolysis.

Major Products Formed

    Oxidation: 7-oxo-6-nitrooctanoate.

    Reduction: Methyl 7-hydroxy-6-aminooctanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 7-hydroxy-6-nitrooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its functional groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of methyl 7-hydroxy-6-nitrooctanoate involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 7-hydroxy-6-aminooctanoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 7-hydroxy-6-methoxyoctanoate: Similar structure but with a methoxy group instead of a nitro group.

    Methyl 7-hydroxy-6-chlorooctanoate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

Methyl 7-hydroxy-6-nitrooctanoate is unique due to the presence of both a hydroxyl and a nitro group on the same carbon chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

138668-08-3

Molekularformel

C9H17NO5

Molekulargewicht

219.23 g/mol

IUPAC-Name

methyl 7-hydroxy-6-nitrooctanoate

InChI

InChI=1S/C9H17NO5/c1-7(11)8(10(13)14)5-3-4-6-9(12)15-2/h7-8,11H,3-6H2,1-2H3

InChI-Schlüssel

LDLIOHSXMDCWJX-UHFFFAOYSA-N

Kanonische SMILES

CC(C(CCCCC(=O)OC)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.